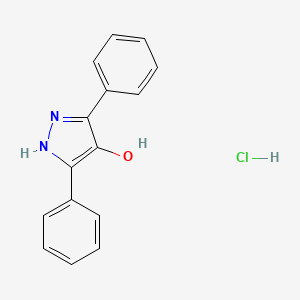
3,5-diphenyl-1H-pyrazol-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1H-pyrazol-4-ol;hydrochloride is a chemical compound with the molecular formula C15H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1H-pyrazol-4-ol typically involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound often employs one-pot condensation reactions. For example, pyrazole-4-aldehydes and hydroxylamine hydrochloride can be condensed using formic acid as a medium, followed by dehydration using a catalytic amount of orthophosphoric acid .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrazine or other reducing agents.
Substitution: Aryl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1H-pyrazol-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the production of photoluminescent materials and organic nonlinear optical materials.
Wirkmechanismus
The mechanism of action of 3,5-diphenyl-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A closely related compound with similar properties.
1,3,5-Trisubstituted Pyrazoles: These compounds share the pyrazole core but differ in their substituents.
Uniqueness
3,5-Diphenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
61547-01-1 |
|---|---|
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
3,5-diphenyl-1H-pyrazol-4-ol;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15-13(11-7-3-1-4-8-11)16-17-14(15)12-9-5-2-6-10-12;/h1-10,18H,(H,16,17);1H |
InChI-Schlüssel |
MZCCWPJQKQFJRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
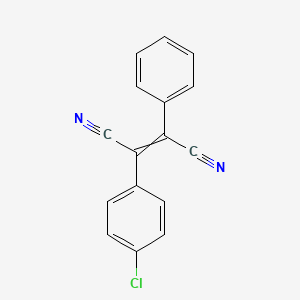
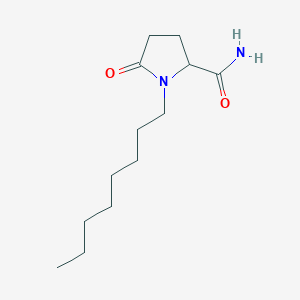
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
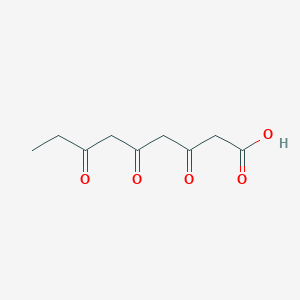
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
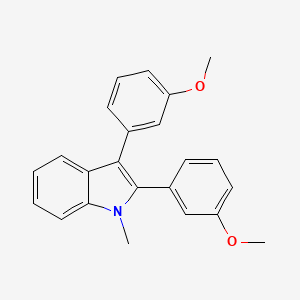
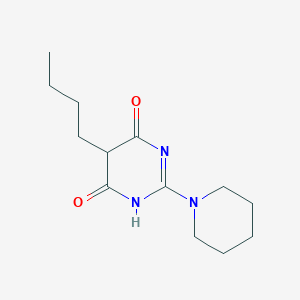
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
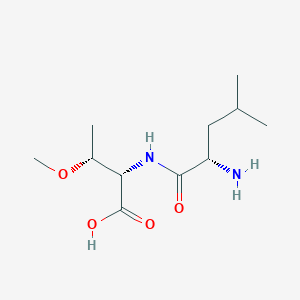
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
